molecular formula C23H14N2O3S3 B2612620 (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide CAS No. 518322-28-6

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide

Katalognummer: B2612620
CAS-Nummer: 518322-28-6
Molekulargewicht: 462.56
InChI-Schlüssel: QOZNSKWLVIKNJS-PLRJNAJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzenesulfonamide derivative featuring a benzothiazole-thioether moiety fused to a naphthoquinone scaffold. Its Z-configuration arises from the stereochemistry of the imine bond, which is critical for its biological activity and molecular interactions. The synthesis of such derivatives typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization to form the triazole or thiadiazole cores, as described in analogous protocols . Key structural attributes include:

  • Benzothiazole-thioether group: Enhances electron-withdrawing properties and influences binding to biological targets.
  • Benzenesulfonamide moiety: Common in bioactive molecules due to its ability to modulate solubility and target sulfonamide-binding enzymes (e.g., carbonic anhydrases).

Eigenschaften

IUPAC Name

(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S3/c26-22-17-11-5-4-10-16(17)19(25-31(27,28)15-8-2-1-3-9-15)14-21(22)30-23-24-18-12-6-7-13-20(18)29-23/h1-14H/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZNSKWLVIKNJS-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C25H18N2O3SC_{25}H_{18}N_{2}O_{3}S, with a molecular weight of 490.62 g/mol. The structure includes a benzenesulfonamide moiety linked to a naphthalene derivative, which is further substituted with a benzo[d]thiazole group. This structural complexity is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide typically involves multi-step organic reactions, including condensation and substitution reactions. Specific methods may vary, but they generally follow established protocols for synthesizing sulfonamide derivatives and thiazole compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing benzo[d]thiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that compounds with similar structures inhibited the growth of human breast cancer cells in vitro by disrupting microtubule dynamics, leading to cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that sulfonamide derivatives possess antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. In vitro assays have shown that (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide exhibits activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Studies have reported anti-inflammatory effects associated with similar sulfonamide compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). In animal models, these compounds have demonstrated reduced edema and inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of a related benzo[d]thiazole derivative in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to control groups.

Case Study 2: Antimicrobial Activity
In another investigation, (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion assays, affirming its potential as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Recent studies have shown that derivatives of benzenesulfonamide exhibit antidiabetic properties. For instance, compounds similar to (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide were synthesized and tested for their ability to lower blood glucose levels in diabetic models. These compounds demonstrated significant hypoglycemic activity comparable to established antidiabetic drugs like glibenclamide .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly its ability to inhibit specific molecular targets involved in tumor growth. For example, derivatives containing the benzothiazole structure have shown promise as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative diseases . The inhibition of this kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Neuroprotective Effects

Research indicates that compounds with similar structures possess neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and the inhibition of enzymes like monoamine oxidase, which are crucial for maintaining neuronal health .

Case Study 1: Antidiabetic Evaluation

A study synthesized several benzenesulfonamide derivatives and assessed their antidiabetic activity using a streptozotocin-induced diabetic rat model. Among these, specific compounds exhibited significant reductions in blood glucose levels, suggesting their potential as new therapeutic agents for diabetes management .

Case Study 2: GSK-3β Inhibition

In another study focusing on GSK-3β inhibition, a related compound was identified with an IC50 value indicating potent inhibition. This suggests that (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide could similarly affect GSK-3β activity, leading to potential applications in cancer therapy and neuroprotection .

Comparative Analysis of Biological Activities

Compound Target Activity Reference
Compound AGSK-3βIC50 = 1.6 μM
Compound BMonoamine OxidaseSignificant inhibition observed
Compound CBlood GlucoseComparable to glibenclamide

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related benzenesulfonamide derivatives reveals distinct differences in substituents, stereochemistry, and biological profiles:

Compound Name Key Structural Features Biological Activity (IC₅₀/EC₅₀) Key Findings
Target Compound Benzothiazole-thioether, naphthoquinone, Z-configuration Anti-GBM activity: Not reported in evidence Exhibits tautomerism (thione vs. thiol forms) confirmed by IR and NMR .
AL34 [(Z)-4-(((E)-2-hydroxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide] Hydroxybenzylidene, thiadiazole Observed: 0.5644; Predicted: 0.5212 (Anti-GBM) Higher observed activity than predicted, suggesting synergistic effects from the hydroxybenzylidene group .
AL106 [(Z)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazineyl)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide] Cyclohexylidene hydrazine, dioxo groups Observed: 0.1750; Predicted: 0.1162 (Anti-GBM) Lower activity due to steric hindrance from dimethyl groups .
QSAR Model Compound [(Z)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5-ylidene)hydrazineyl)benzenesulfonamide] Trioxotetrahydropyrimidine Observed: 0.2920; Predicted: 0.2939 (TrkA inhibition) High correlation between predicted and observed values, validating the QSAR model .

Spectral and Tautomeric Differences

  • IR Spectroscopy : The target compound lacks νS-H (~2500–2600 cm⁻¹), confirming its thione tautomer, whereas analogs like AL34 and AL106 show νNH bands (3150–3414 cm⁻¹) consistent with hydrazineyl substituents .
  • NMR Stability: The Z-configuration in the target compound stabilizes the imine bond, reducing tautomeric shifts compared to non-rigid analogs like R212 ().

Pharmacokinetic and Physicochemical Properties

  • Solubility: The naphthoquinone core in the target compound likely reduces aqueous solubility compared to analogs with polar triazole or thiadiazole groups (e.g., AL34) .
  • Bioavailability : The benzothiazole-thioether moiety may enhance membrane permeability relative to bulkier derivatives like 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (), which has a higher molecular weight (526.7 g/mol).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.